N-[3-(4-morpholinyl)propyl]-1H-indole-2-carboxamide
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Overview
Description
N-[3-(4-morpholinyl)propyl]-1H-indole-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a propyl chain, and an indole core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-morpholinyl)propyl]-1H-indole-2-carboxamide typically involves the reaction of 1H-indole-2-carboxylic acid with 3-(morpholin-4-yl)propylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-morpholinyl)propyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the indole core can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives or morpholine derivatives.
Scientific Research Applications
N-[3-(4-morpholinyl)propyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-morpholinyl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
- 3-(N-morpholino)propanesulfonic acid
- 6-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-thioxo-5,6-dihydro-7H-thienol[2’,3’:4,5]pyrrolo[1,2-C]imidazol-7-one
Uniqueness
N-[3-(4-morpholinyl)propyl]-1H-indole-2-carboxamide is unique due to its specific structural features, including the indole core and the morpholine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c20-16(15-12-13-4-1-2-5-14(13)18-15)17-6-3-7-19-8-10-21-11-9-19/h1-2,4-5,12,18H,3,6-11H2,(H,17,20) |
InChI Key |
LZGUAJUOOUHPJJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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